N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester

Catalog No.
S3439659
CAS No.
7148-24-5
M.F
C16H20N2O7
M. Wt
352.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester

CAS Number

7148-24-5

Product Name

N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester

IUPAC Name

diethyl 2-[(4-nitrobenzoyl)amino]pentanedioate

Molecular Formula

C16H20N2O7

Molecular Weight

352.34 g/mol

InChI

InChI=1S/C16H20N2O7/c1-3-24-14(19)10-9-13(16(21)25-4-2)17-15(20)11-5-7-12(8-6-11)18(22)23/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20)

InChI Key

OTQQWHKIMACEHP-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

The exact mass of the compound N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester (CAS 7148-24-5) is a protected amino acid derivative fundamentally utilized in the synthesis of classic antifolates, including methotrexate and its analogs [1]. The compound features a 4-nitrobenzoyl moiety coupled to an L-glutamic acid backbone, where both carboxylic acid groups are protected as diethyl esters . This dual protection strategy is critical for maintaining solubility in aprotic organic solvents during downstream multi-step syntheses. Commercially, it serves as a highly stable, isolable intermediate that can undergo controlled catalytic hydrogenation or reductive methylation to yield the corresponding aminobenzoyl or methylaminobenzoyl derivatives [1]. These reduced species are the direct precursors required for condensation with pyrimidine derivatives to form targeted oncological active pharmaceutical ingredients (APIs) [1].

Substituting N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester with its free acid counterpart, N-(4-Nitrobenzoyl)-L-glutamic acid, introduces severe processability bottlenecks in API manufacturing [1]. The free dicarboxylic acid exhibits poor solubility in standard organic solvents used for complex coupling reactions, leading to heterogeneous reaction mixtures and depressed yields. Furthermore, attempting reductive methylation or pyrimidine condensation on the unprotected acid risks unwanted side reactions, including competitive amidation and degradation of the glutamic acid moiety [1]. While other ester variants exist, the diethyl ester provides an optimal balance of lipophilicity for organic phase extraction and predictable saponification kinetics during the final deprotection step to yield the active drug, making it the preferred procurement choice for scalable synthesis [1].

Catalytic Reductive Methylation Efficiency for Antifolate Intermediates

In the synthesis of methotrexate analogs, the conversion of the nitro precursor to a methylamino derivative is a critical bottleneck. Utilizing N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester allows for a direct, one-pot reductive methylation using formic acid and paraformaldehyde over a PtO2 catalyst, successfully yielding diethyl N-(4-methylaminobenzoyl)-L-glutamate [1]. In contrast, attempting similar functionalization on unprotected primary amine precursors often necessitates multi-step protection-deprotection sequences to prevent side reactions [1]. This direct approach significantly reduces process time and improves overall throughput.

Evidence DimensionSynthetic steps to methylamino intermediate
Target Compound DataOne-pot reductive methylation (via PtO2/formic acid/paraformaldehyde)
Comparator Or BaselineUnprotected primary amine precursors (require 3-step benzylation-methylation-debenzylation)
Quantified DifferenceEliminates 2 distinct synthetic and purification steps
ConditionsPtO2 catalyst, formic acid, paraformaldehyde

Streamlining the formation of the methylamino bridge directly from the nitro precursor significantly reduces API manufacturing cycle times.

Chemoselective Protection During Pyrimidine Condensation

The diethyl ester groups on N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester are essential for shielding the carboxylic acids during aggressive downstream coupling reactions [1]. When the reduced derivative is subjected to allylation, iodoazidization, and subsequent intermolecular nucleophilic substitution with 2,4,5,6-tetraaminopyrimidine, the diethyl esters prevent unwanted amidation of the glutamic acid tail [1]. Compared to the free acid baseline, which would undergo competitive side reactions under these nucleophilic conditions, the diethyl ester ensures that coupling occurs exclusively at the target amine, enabling the successful isolation of the methotrexate diethyl ester intermediate [1].

Evidence DimensionChemoselectivity during pyrimidine condensation
Target Compound DataExclusive reaction at the amino/methylamino nitrogen
Comparator Or BaselineN-(4-Nitrobenzoyl)-L-glutamic acid (free acid) (susceptible to competitive amidation)
Quantified DifferencePrevents carboxylic acid-driven polymerization and side reactions
ConditionsIntermolecular nucleophilic substitution with 2,4,5,6-tetraaminopyrimidine

Robust carboxylic acid protection is mandatory to achieve acceptable yields during the final construction of the complex antifolate pharmacophore.

Controlled Saponification Kinetics for Final API Yield

Following the successful assembly of the antifolate skeleton, the protecting groups must be removed to yield the active pharmaceutical ingredient. The diethyl ester groups derived from N-(4-nitrobenzoyl)-L-glutamic acid diethyl ester offer highly predictable and controlled saponification kinetics under mild basic conditions [1]. Compared to sterically hindered esters that require harsh acidic deprotection capable of degrading the sensitive pteridine ring, or highly labile esters that may prematurely cleave during earlier synthetic steps, the diethyl ester provides an optimal stability window [1]. This ensures high recovery of the final active free acid without compromising the integrity of the newly formed molecular bridges.

Evidence DimensionDeprotection stability window
Target Compound DataStable during coupling; cleanly cleaved via mild basic saponification
Comparator Or Baselinetert-Butyl esters (require harsh acid) or highly labile esters (premature cleavage)
Quantified DifferenceMaximizes final API recovery while preventing intermediate degradation
ConditionsBasic hydrolysis for final deprotection

Selecting the diethyl ester strikes the necessary balance between intermediate stability and mild final deprotection, directly impacting the overall API yield.

Synthesis of Methotrexate and Antifolate APIs

As the primary starting material for the p-aminobenzoyl-L-glutamic acid tail, it is essential for producing methotrexate, aminopterin, and related chemotherapeutic agents via controlled pyrimidine condensation [1].

Development of Novel Folate Receptor-Targeted Conjugates

Serves as a stable, organic-soluble building block for synthesizing folate-drug conjugates, where the nitro group is reduced and coupled to novel targeting ligands .

Reductive Methylation Methodology Optimization

Acts as a standardized, highly soluble substrate for optimizing one-pot catalytic reductive methylation protocols (e.g., using PtO2/paraformaldehyde) in process chemistry research [1].

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

352.12705098 g/mol

Monoisotopic Mass

352.12705098 g/mol

Heavy Atom Count

25

Other CAS

7148-24-5

Dates

Last modified: 08-19-2023

Explore Compound Types